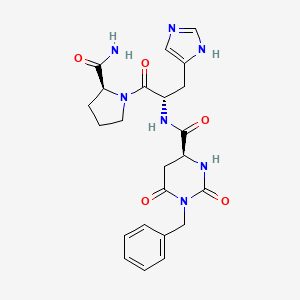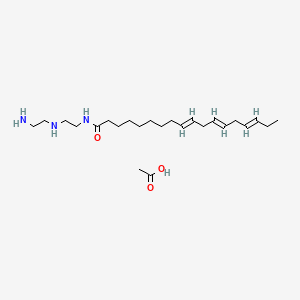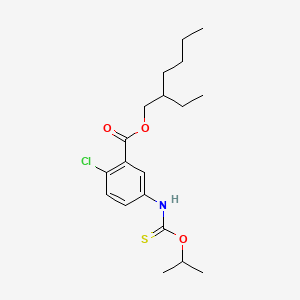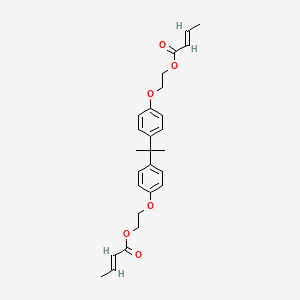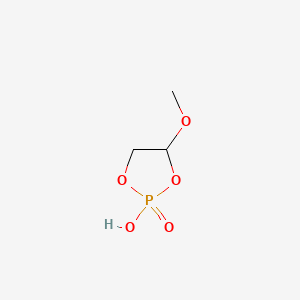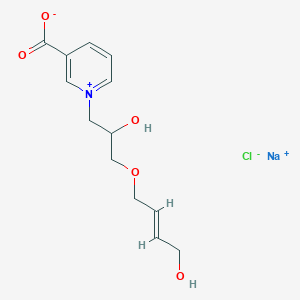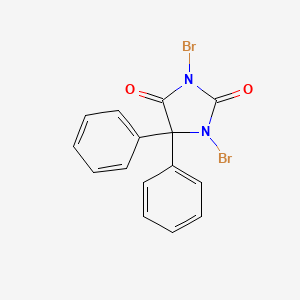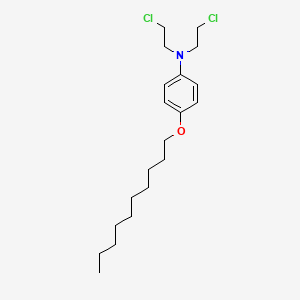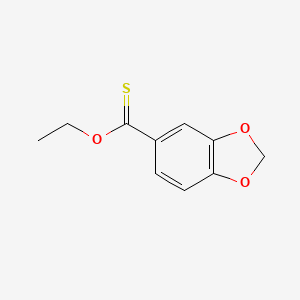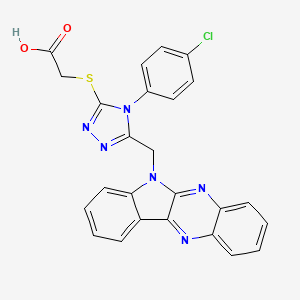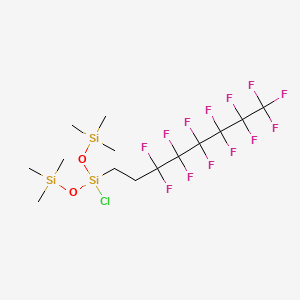
2-Hexadecylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylnaphthalene typically involves the alkylation of naphthalene with hexadecyl halides under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C10H8} + \text{C16H33Cl} \xrightarrow{\text{AlCl3}} \text{C26H40} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield hexadecyl-substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexadecyl-substituted naphthalenes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular functions and signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
2-Hexadecylnaphthalene can be compared with other similar compounds, such as:
1-Hexadecylnaphthalene: Similar structure but with the hexadecyl group attached to the first carbon of the naphthalene ring.
2-Octadecylnaphthalene: Similar structure but with an octadecyl group instead of a hexadecyl group.
2-Hexadecylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the length of the alkyl chain, which imparts distinct physical and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
2657-43-4 |
|---|---|
Formule moléculaire |
C26H40 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
2-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3 |
Clé InChI |
CGYPQNMWMIAYLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


